"Methyl 4-(benzylamino)-6-chloronicotinate" CAS number 1374215-05-0
"Methyl 4-(benzylamino)-6-chloronicotinate" CAS number 1374215-05-0
CAS Number: 1374215-05-0 Formula: C₁₄H₁₃ClN₂O₂ Molecular Weight: 276.72 g/mol [1][2]
Part 1: Executive Summary & Structural Logic
Methyl 4-(benzylamino)-6-chloronicotinate represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of type I/II kinase inhibitors and allosteric modulators. Its structural value lies in its orthogonal reactivity profile : it presents three distinct vectors for chemical diversification, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries around the pyridine core.
The "Lynchpin" Architecture
This molecule is not merely an intermediate; it is a strategic divergence point.
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C4-Benzylamine (The Anchor): The benzyl group occupies the hydrophobic pocket (often the ATP-binding site hinge region in kinases), providing binding affinity via
-stacking interactions. -
C6-Chloride (The Vector): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the molecule into the "solvent-exposed" region.
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C3-Methyl Ester (The Warhead/Cyclizer): A electrophilic center ready for hydrolysis, amidation, or heterocyclization (e.g., forming pyrido[4,3-d]pyrimidines).
Part 2: Synthetic Route & Regiocontrol (Expertise & Experience)
The synthesis of CAS 1374215-05-0 hinges on the regioselective nucleophilic aromatic substitution (
The Regioselectivity Challenge
The starting material, Methyl 4,6-dichloronicotinate, possesses two electrophilic sites: C4 and C6.
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C4 Position: Activated by the para-relationship to the ring nitrogen and the ortho-relationship to the electron-withdrawing ester group. The ester exerts a strong inductive (-I) and mesomeric (-M) effect, making C4 significantly more electrophilic.
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C6 Position: Activated primarily by the adjacent ring nitrogen.
Expert Insight: While C4 is electronically favored, steric hindrance or high temperatures can lead to bis-substitution or mixtures. The protocol below utilizes temperature control and stoichiometry to lock in the C4-selectivity, preventing the formation of the C6-isomer or the 4,6-bis(benzylamino) byproduct.
Diagram 1: Regioselective Synthesis Pathway
Caption: Kinetic control at 0°C directs the amine to the highly electrophilic C4 position, governed by the ortho-ester effect.[1]
Part 3: Self-Validating Experimental Protocol
Objective: Synthesis of Methyl 4-(benzylamino)-6-chloronicotinate on a 10g scale with >98% regioselectivity.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol |
| Methyl 4,6-dichloronicotinate | 206.02 | 1.0 | 10.0 g |
| Benzylamine | 107.15 | 1.05 | 5.46 g (5.56 mL) |
| Triethylamine (TEA) | 101.19 | 2.5 | 12.27 g (16.9 mL) |
| Acetonitrile (MeCN) | - | Solvent | 100 mL |
Step-by-Step Methodology
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Preparation (0 min): Charge a 250 mL round-bottom flask with Methyl 4,6-dichloronicotinate (10.0 g) and anhydrous MeCN (80 mL). Stir until fully dissolved.
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Thermal Regulation (10 min): Cool the solution to 0°C using an ice/water bath. Critical: Cooling prevents competitive attack at the C6 position.
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Addition (15-30 min): Mix Benzylamine (5.46 g) with TEA (12.27 g) in the remaining 20 mL of MeCN. Add this mixture dropwise to the reaction flask over 15 minutes.
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Observation: A white precipitate (TEA·HCl) will begin to form.
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Reaction (2-4 hours): Allow the bath to melt and the reaction to warm to Room Temperature (20-25°C). Monitor via TLC (Hexane/EtOAc 4:1).
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Validation Check: The Product spot (
) should appear; Starting Material ( ) should disappear. If C6-isomer forms, it typically runs slightly lower than the C4-product.
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Work-up: Evaporate MeCN under reduced pressure. Resuspend the residue in EtOAc (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).
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Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from hot Ethanol or perform flash chromatography (0-20% EtOAc in Hexanes) to yield the white/off-white solid.
Analytical Validation (Self-Check)
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1H NMR (CDCl3, 400 MHz): Look for the singlet at
8.7 ppm (C2-H) . If substitution occurred at C6, this proton shift would change significantly due to the loss of the shielding chlorine effect nearby. -
NOESY: A correlation between the Benzyl-CH2 protons and the C5-H proton confirms the C4-substitution pattern.
Part 4: Downstream Utility & Scaffold Diversification
Once synthesized, CAS 1374215-05-0 serves as a robust platform for parallel medicinal chemistry.
Diagram 2: Divergent Synthesis Workflow
Caption: The orthogonal reactivity of the C6-Cl and C3-Ester allows for independent optimization of pharmacokinetics and potency.[1]
Key Applications
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EGFR/Kinase Inhibition: The 4-amino-3-carboxamide motif is a bioisostere for the quinazoline core found in drugs like Gefitinib.
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Cyclization: Treatment with hydrazine or amidines converts the ester/amine pair into a pyrido[4,3-d]pyrimidine system, a bicyclic core prevalent in oncology (e.g., DHODH inhibitors).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73555031, Methyl 4-(benzylamino)-6-chloropyridine-3-carboxylate. Retrieved from [Link]
- Google Patents.Substituted Pyridine Derivatives as Kinase Inhibitors (General Art).
